3-(Naphthalen-2-yl)cyclohexan-1-one
Description
Significance of Cyclohexanone (B45756) Scaffolds in Organic Synthesis
The cyclohexanone ring is a fundamental and versatile scaffold in organic synthesis. Its six-membered carbocyclic structure, featuring a ketone functional group, serves as a key building block for the construction of a wide array of more complex molecules. Cyclohexanone and its derivatives are prevalent in numerous natural products and pharmaceutically active compounds. The reactivity of the ketone's carbonyl group, as well as the adjacent α-carbons, allows for a multitude of chemical transformations. These include aldol (B89426) condensations, Michael additions, and various alkylation and acylation reactions, making the cyclohexanone framework a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.
The utility of the cyclohexanone scaffold is further underscored by its role in the synthesis of fused heterocyclic systems. Through multi-component reactions, cyclohexan-1,3-diones can be transformed into fused pyran, pyridine, and thiophene derivatives, many of which exhibit interesting biological activities. sioc-journal.cn The conformational flexibility of the cyclohexane (B81311) ring also allows for stereocontrolled reactions, enabling the synthesis of chiral molecules with specific three-dimensional arrangements.
Role of the Naphthalene (B1677914) Moiety in Tailoring Molecular Architecture
The naphthalene moiety, a bicyclic aromatic hydrocarbon composed of two fused benzene rings, is another privileged structure in chemical research. Its rigid, planar, and lipophilic nature makes it an attractive component for tailoring the architecture of molecules designed to interact with biological targets. The incorporation of a naphthalene group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. openmedicinalchemistryjournal.com
Naphthalene derivatives have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov This wide range of activities is attributed to the ability of the naphthalene system to engage in various interactions with biological macromolecules, such as π-stacking and hydrophobic interactions. Furthermore, the naphthalene ring can be functionalized at multiple positions, providing chemists with ample opportunities to fine-tune the steric and electronic properties of the molecule to optimize its desired function. openmedicinalchemistryjournal.com In materials science, the conjugated π-system of naphthalene is exploited in the development of organic electronic materials, dyes, and fluorescent probes. openmedicinalchemistryjournal.com
Research Context of 3-(Naphthalen-2-yl)cyclohexan-1-one within Organic Chemistry
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical context can be understood by considering its structure as a hybrid of the two significant scaffolds discussed above. This compound is an isomer of the more commonly cited 3-(naphthalen-1-yl)cyclohexanone.
The synthesis of this compound could plausibly be achieved through several established organic reactions. One potential route is the Michael addition of a naphthalene-based nucleophile to cyclohex-2-en-1-one. Another approach could involve a Friedel-Crafts-type reaction between naphthalene and a suitable cyclohexanone-derived electrophile.
Given the known biological activities of both cyclohexanone and naphthalene derivatives, this compound can be considered a potential intermediate or building block for the synthesis of more complex, biologically active molecules. For instance, the ketone functionality could be further modified to introduce new functional groups or to construct heterocyclic rings fused to the cyclohexanone core. The presence of the naphthalene moiety provides a scaffold that has been associated with a range of therapeutic effects. Research on closely related structures, such as 2-((naphthalen-1-or-2-yl)methylene)cyclohexanones, has focused on their use as precursors for novel heterocyclic compounds with potential antimicrobial and antioxidant activities. nih.gov Therefore, the research context of this compound lies in its potential as a synthetic intermediate in the exploration of new chemical entities with possible applications in medicinal chemistry and materials science.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| CAS Number | Not available |
| Physical State | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Data for Isomer: 3-(Naphthalen-1-yl)cyclohexan-1-one
| Property | Value |
| IUPAC Name | 3-(Naphthalen-1-yl)cyclohexan-1-one |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 161496-96-4 |
| XLogP3-AA | 3.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
Structure
3D Structure
Properties
CAS No. |
607375-47-3 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-2,4-5,8-10,14H,3,6-7,11H2 |
InChI Key |
CJZGZPTYKOPUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Naphthalen 2 Yl Cyclohexan 1 One and Its Analogues
Direct Synthetic Routes to 3-(Naphthalen-2-yl)cyclohexan-1-one
Direct methods for the synthesis of this compound involve the formation of the crucial carbon-carbon bond between the naphthalene (B1677914) and cyclohexanone (B45756) moieties in a single key step. These approaches are highly sought after for their efficiency and atom economy.
Palladium-Catalyzed Approaches for Arylation of Ketones
Palladium-catalyzed α-arylation of ketones has emerged as a powerful and versatile method for the formation of C(sp²)–C(sp³) bonds. nih.gov This reaction typically involves the coupling of a ketone enolate with an aryl halide. In the context of synthesizing this compound, this would involve the reaction of cyclohexanone with a 2-halonaphthalene, such as 2-bromonaphthalene.
The generally accepted mechanism for this transformation involves a catalytic cycle that begins with the oxidative addition of the aryl halide (ArX) to a Pd(0) complex. nih.gov This is followed by the formation of a palladium enolate intermediate, which then undergoes reductive elimination to furnish the α-arylated ketone and regenerate the Pd(0) catalyst. nih.govnih.gov The choice of ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. st-andrews.ac.uk
Table 1: Examples of Palladium-Catalyzed α-Arylation of Ketones
| Ketone | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexanone | 4-tert-butylbromobenzene | Pd₂(dba)₃ / Tol-BINAP | NaOtBu | Toluene | 83 | nih.gov |
| Acetophenone | 4-Chlorotoluene | [Pd(IHept)(acac)Cl] | NaOtBu | Toluene | 95 | st-andrews.ac.uk |
| 3-Pentanone | Aryl Chloride | (SIPr)Pd(Py)Cl₂ | Not specified | Not specified | High | researchgate.net |
The development of sterically hindered and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of this reaction to include a wide variety of ketones and aryl halides. nih.govresearchgate.net
Transition Metal-Free Synthetic Strategies
While palladium catalysis is highly effective, the development of transition-metal-free synthetic routes is of great interest due to the cost and potential toxicity of residual metals. One prominent metal-free approach is the Meerwein arylation. wikipedia.orgthermofisher.com This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene. wikipedia.org For the synthesis of a precursor to this compound, cyclohexenone could be reacted with a naphthalen-2-yl diazonium salt. The reaction is believed to proceed through a radical mechanism. wikipedia.org
Another emerging transition-metal-free method involves the use of diaryliodonium salts as arylating agents. rsc.orgmdpi.com These reagents can directly arylate C-H bonds under metal-free conditions, offering a green alternative to traditional cross-coupling reactions. rsc.org
Table 2: Examples of Transition-Metal-Free Arylation Reactions
| Substrate | Arylating Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Coumarin | p-Chlorodiazonium chloride | Cu(II) catalyst | 3-Arylcoumarin | thermofisher.com |
| Acrylic acid | Aryl diazonium salt | Cu(I)Br, HBr | α-Bromocarboxylic acid | wikipedia.org |
| Naphthalene | Diaryliodonium triflate | Solvent- and additive-free | Arylated naphthalene | rsc.org |
One-Pot Synthetic Procedures for Cyclohexenone Derivatives
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. youtube.com Several one-pot procedures have been developed for the synthesis of 3-aryl-cyclohexenone derivatives, which are immediate precursors to this compound.
For instance, a palladium-mediated one-pot synthesis of 3-aryl-cyclohexenones from allyl alcohols and aryl ketones has been reported, which proceeds via a Robinson annulation type mechanism. rsc.org Another approach involves the (3+3)-annulation of in-situ generated nitrile imines with mercaptoacetaldehyde, followed by a dehydration/ring contraction cascade to yield pyrazole (B372694) derivatives, showcasing the versatility of one-pot strategies in heterocyclic synthesis. nih.govorganic-chemistry.org While not directly yielding the target compound, these methodologies highlight the potential for developing a one-pot synthesis for this compound.
Precursor Chemistry for Cyclohexanone Derivatives
An alternative to the direct arylation of cyclohexanone is a two-step approach involving the synthesis of a suitable precursor, followed by its conversion to the final product. This often involves the use of cyclohexenone as a key intermediate.
Exploitation of Cyclohexenone Intermediates
2-Cyclohexenone is a versatile building block in organic synthesis. orgsyn.org The conjugate addition (Michael addition) of a nucleophile to the β-carbon of the enone system is a fundamental reaction for the introduction of substituents at the 3-position of the cyclohexanone ring. beilstein-journals.org For the synthesis of this compound, a naphthalene-based organometallic reagent, such as a naphthyl Grignard or organocuprate, can be added to 2-cyclohexenone.
The Robinson annulation is another powerful reaction that utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org While traditionally used to build fused ring systems, the principles can be adapted for the synthesis of highly substituted cyclohexenones. wikipedia.orgnih.govacs.org
Table 3: Synthesis of 3-Substituted Cyclohexanones from Cyclohexenone
| Reaction Type | Reactants | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Rhodium-catalyzed asymmetric addition | 2-Cyclohexenone, Phenylboronic acid | - | (R)-3-Phenylcyclohexanone | orgsyn.org |
| Michael Addition | 2-Hydroxy-1,4-naphthoquinones, Nitroalkenes | - | Substituted naphthoquinones | beilstein-journals.org |
| Organocatalytic Michael Addition | Cyclohexanone, trans-β-nitrostyrene | Enamine | 2-(1-Nitro-2-phenylethyl)cyclohexanone | mdpi.com |
Condensation Reactions Involving Cyclohexanone
Condensation reactions of cyclohexanone can lead to the formation of larger molecules that can serve as precursors for the target compound. The self-aldol condensation of cyclohexanone, for example, produces a mixture of C12 dimers, namely 2-(1-cyclohexen-1-yl)-cyclohexanone and cyclohexylidene-cyclohexanone. acs.org These dimers are being investigated as precursors for biojet fuels. acs.orgaston.ac.ukresearchgate.net
Furthermore, the aldol condensation of cyclohexanone with an appropriate aromatic aldehyde, such as 2-naphthaldehyde, can yield an α,β-unsaturated ketone. Subsequent reduction of the double bond would lead to the desired this compound. This approach has been utilized in the synthesis of high-density aviation fuels using methyl benzaldehydes and cyclohexanone. rsc.org
Table 4: Products from Condensation Reactions of Cyclohexanone
| Reaction Type | Reactants | Catalyst | Primary Products | Reference |
|---|---|---|---|---|
| Self-Aldol Condensation | Cyclohexanone | Sulfonic acid-modified silica | 2-(1-Cyclohexen-1-yl)-cyclohexanone, Cyclohexylidene-cyclohexanone | acs.org |
| Aldol Condensation | Cyclohexanone, 2-Methyl benzaldehyde | EAOAc ionic liquid | 2-(2-Methylbenzylidene)cyclohexanone | rsc.org |
| Aldol Condensation | Cyclohexanone, Furfural | Mg/Al mixed oxides | 2-(Furan-2-ylmethylene)cyclohexan-1-one | researchgate.net |
Asymmetric Synthesis and Stereochemical Control
The creation of specific stereoisomers of this compound is a significant challenge that requires precise control over the reaction conditions and reagents. Asymmetric synthesis and stereochemical control are at the forefront of these efforts, enabling the selective formation of desired enantiomers and diastereomers.
Regio- and Enantioselective Alkylation of Cyclic Ketones
The asymmetric alkylation of cyclic ketones is a cornerstone for establishing chiral centers. While direct synthesis of this compound via this method is not explicitly detailed in the provided context, general principles of modern catalytic asymmetric alkylation can be applied.
Recent advancements have highlighted dinickel-catalyzed and photo-organocatalytic approaches for the asymmetric α-alkylation of cyclic ketones. rsc.orgescholarship.orgrsc.org A dinickel-catalyzed method has been shown to be effective for the α-alkylation of various cyclic ketones, including those with aryl substituents, using unactivated alkyl halides. rsc.org This technique allows for the construction of chiral ketones with α-quaternary centers with high regio- and enantioselectivity. rsc.org The mechanism is believed to involve a redox-neutral SN2 pathway catalyzed by nickel(I) species, where a unique bimetallic ligand framework stabilizes the nickel(I) enolate and provides a chiral environment to control the stereochemistry. rsc.org
Furthermore, a metal-free, photo-organocatalytic method for the direct α-alkylation of unmodified ketones with alkyl halides has been developed. rsc.org This process is guided by a cinchona-based primary amine catalyst that not only dictates the stereoselectivity but also facilitates the photo-activation of the substrates through the formation of photon-absorbing chiral electron donor-acceptor complexes. rsc.org These methodologies represent powerful tools for the enantioselective synthesis of α-substituted cyclic ketones, which could potentially be adapted for the synthesis of precursors to this compound. The asymmetric alkylation of enolates, in general, is a versatile method for constructing α-stereogenic carbonyl compounds. nih.gov
Diastereoselective Synthesis
The diastereoselective synthesis of substituted cyclohexanones is another critical aspect. While specific methods for this compound are not detailed, related research on the diastereoselective synthesis of highly substituted cyclohexanones provides valuable insights. For instance, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.orgnih.gov This method, conducted under phase transfer catalysis conditions, yields cyclohexanones with high diastereoselectivity. beilstein-journals.orgnih.gov Such strategies, which involve the formation of multiple stereocenters in a single operation, are highly desirable for their efficiency and stereocontrol. The principles of these cascade reactions could potentially be applied to the synthesis of specific diastereomers of this compound by selecting appropriate precursors and reaction conditions.
Derivatization Strategies for this compound
The chemical modification of this compound opens avenues to a wide array of novel compounds with potentially interesting properties. Derivatization can be targeted at either the cyclohexanone ring or the naphthalene substituent, or can involve the construction of more complex fused ring systems.
Functionalization of the Cyclohexanone Ring
The cyclohexanone ring of this compound is a versatile scaffold for further chemical transformations. One notable strategy is the intramolecular β-C-H functionalization of 3-substituted cyclohexanone derivatives, which can be facilitated by ene reductases. osti.gov This enzymatic approach allows for the synthesis of bridged bicyclic nitrogen heterocycles. osti.gov Although this specific example leads to a different class of compounds, the underlying principle of targeting the C-H bonds of the cyclohexanone ring for functionalization is a powerful concept that could be explored for the derivatization of this compound. The regioselectivity of such dehydrogenation reactions can be a challenge with traditional chemical methods, often leading to a mixture of products. osti.gov
Modifications of the Naphthalene Substituent
The naphthalene moiety offers numerous possibilities for modification, which can significantly influence the electronic and steric properties of the entire molecule. The effect of substituents on the naphthalene ring has been a subject of theoretical and computational studies. researchgate.netnih.govmdpi.com These studies provide a framework for understanding how the introduction of various functional groups at different positions on the naphthalene ring can alter its aromaticity and reactivity. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the naphthalene system, which in turn can affect the reactivity of the cyclohexanone part of the molecule. researchgate.netnih.govmdpi.com This knowledge can be used to design derivatives of this compound with tailored properties.
Formation of Polycyclic Systems and Heterocycles
The fusion of additional rings to the this compound framework can lead to the formation of complex polycyclic and heterocyclic systems. The synthesis of such compounds is an active area of research, with various strategies being developed. For example, tandem reactions of naphthalene derivatives with different nucleophilic reagents can lead to the formation of novel naphthalene-heterocycle hybrids. rsc.org Similarly, cyclohexan-1,3-dione, a related cyclic ketone, has been used as a starting material for a series of heterocyclization reactions to produce fused thiazole, indazole, and isoxazole (B147169) derivatives. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-(Naphthalen-2-yl)cyclohexan-1-one, specific proton signals can be assigned to the naphthalene (B1677914) and cyclohexanone (B45756) moieties.
The aromatic protons of the naphthalene ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns of these protons provide detailed information about their positions on the naphthalene ring system. For instance, protons in different positions on the naphthalene ring will exhibit unique chemical shifts and coupling constants based on their neighboring protons.
The protons of the cyclohexanone ring resonate in the upfield region, typically between δ 1.5 and 3.5 ppm. The proton at the C3 position, being adjacent to the naphthalene ring, will show a distinct chemical shift influenced by the aromatic substituent. The methylene (B1212753) protons of the cyclohexanone ring will appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The integration of the proton signals corresponds to the number of protons in each chemical environment, confirming the structural assignment.
Table 1: Representative ¹H NMR Spectral Data for Naphthalene and Cyclohexene Moieties
| Functional Group | Chemical Shift (ppm) Range | Multiplicity |
| Naphthalene Aromatic Protons | 7.0 - 8.5 | Multiplets |
| Cyclohexanone Protons (α to C=O) | 2.2 - 2.6 | Multiplets |
| Cyclohexanone Protons (other) | 1.5 - 2.2 | Multiplets |
| Cyclohexene Vinylic Protons | ~5.7 | Multiplet |
| Cyclohexene Allylic Protons | ~2.0 | Multiplet |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the cyclohexanone ring is a key diagnostic signal, typically appearing significantly downfield in the range of δ 200-220 ppm. The carbon atoms of the naphthalene ring resonate in the aromatic region, generally between δ 120 and 140 ppm. The specific chemical shifts of the quaternary and protonated carbons of the naphthalene ring can be distinguished, aiding in the complete assignment of the aromatic system. The aliphatic carbons of the cyclohexanone ring appear in the upfield region, typically between δ 20 and 50 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for Naphthalene and Cyclohexanone Moieties
| Functional Group | Chemical Shift (ppm) Range |
| Carbonyl Carbon (C=O) | 200 - 220 |
| Naphthalene Aromatic Carbons | 120 - 140 |
| Cyclohexanone Aliphatic Carbons | 20 - 50 |
For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. wikipedia.org These methods provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This is crucial for tracing the connectivity of protons within the cyclohexanone ring and for assigning adjacent protons on the naphthalene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift, greatly simplifying the interpretation of both spectra. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.com It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the cyclohexanone ring and the naphthalene moiety, for instance, by observing a correlation between the proton at C3 of the cyclohexanone ring and the carbons of the naphthalene ring. youtube.com
These 2D NMR experiments, when used in combination, provide a comprehensive and detailed map of the molecular structure, leaving little room for ambiguity. mdpi.comnih.gov
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the ratio of isomers in a mixture without the need for identical reference standards. researchgate.net By integrating the signals of specific protons in the ¹H NMR spectrum and comparing them to the signal of a known internal standard of high purity, the absolute quantity of this compound can be determined. researchgate.net This technique is highly accurate and precise, relying on the principle that the signal intensity is directly proportional to the number of nuclei giving rise to that signal. researchgate.net Furthermore, qNMR can be used to determine the ratio of any potential stereoisomers or constitutional isomers present in a sample by comparing the integration of their unique NMR signals.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). pensoft.net This precision allows for the determination of the elemental formula of this compound by distinguishing its exact mass from other compounds with the same nominal mass. The molecular ion peak ([M]+ or [M+H]+) in the HRMS spectrum will correspond to the calculated exact mass of the C₁₆H₁₆O formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments from the parent molecule, which can further confirm the proposed structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound and providing clues about its structure through fragmentation patterns. ncert.nic.inepa.gov In a typical ESI-MS analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.
A positive ion mode ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₆H₁₆O, the exact mass of the neutral molecule is 224.12 g/mol . Therefore, the [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of approximately 225.1279. High-resolution mass spectrometry would allow for the confirmation of the elemental composition.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. Expected fragmentation pathways would likely involve the loss of the cyclohexanone ring or cleavage at the bond connecting the naphthalene and cyclohexanone moieties, providing confirmatory evidence for the compound's structure.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups and probe the molecular structure of a compound.
Vibrational Mode Assignment and Functional Group Analysis
The IR and Raman spectra of this compound would be characterized by vibrational modes originating from its three main components: the naphthalene ring, the cyclohexanone ring, and the C-H bonds.
Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group in the cyclohexanone ring. This typically appears in the region of 1715-1680 cm⁻¹. For cyclohexanone itself, this peak is observed around 1715 cm⁻¹. The exact position for the title compound would be influenced by the electronic effects of the attached naphthalene group.
Naphthalene Ring Vibrations: The aromatic naphthalene system would give rise to several characteristic bands. C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic protons (Ar-H) would appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Out-of-plane C-H bending vibrations are also characteristic and appear in the 900-675 cm⁻¹ region, with their exact position being indicative of the substitution pattern on the naphthalene ring.
Cyclohexanone Ring Vibrations: The saturated cyclohexanone ring would exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). CH₂ scissoring and rocking vibrations would be found in the 1465-1445 cm⁻¹ and lower wavenumber regions, respectively.
Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often produce strong signals. Therefore, the C=C stretching vibrations of the naphthalene ring would be expected to be particularly intense. The symmetric vibrations of the molecule would be more Raman active, providing complementary information to the IR spectrum.
A detailed assignment of the vibrational modes would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities.
Table 1: Expected Vibrational Frequencies for this compound (Note: This table is illustrative and based on characteristic group frequencies. Actual experimental values may vary.)
| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 2950 - 2850 | Medium to Strong |
| Ketone C=O | Stretching | 1715 - 1680 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Aliphatic CH₂ | Bending (Scissoring) | 1465 - 1445 | Medium |
| Aromatic C-H | Bending (Out-of-plane) | 900 - 675 | Strong |
Hydrogen Bonding Studies via IR
Infrared spectroscopy is a powerful tool for studying hydrogen bonding. In the case of this compound, intermolecular hydrogen bonding would not be present in a pure sample, as it lacks hydrogen bond donors (like -OH or -NH groups).
However, if the compound were dissolved in a protic solvent (e.g., an alcohol) or studied in the presence of other molecules capable of donating a hydrogen bond, a shift in the C=O stretching frequency could be observed. The lone pair of electrons on the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction would cause a redshift (a shift to a lower wavenumber) of the C=O band. The magnitude of this shift would provide information about the strength of the hydrogen bond.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Electronic Transition Assignment and Spectral Band Analysis
The UV-Vis spectrum of this compound would be dominated by absorptions arising from the naphthalene chromophore. The cyclohexanone ring itself has a weak n→π* transition around 280-300 nm, which may be masked by the much stronger absorptions of the naphthalene moiety.
The naphthalene ring system exhibits characteristic electronic transitions:
π→π* Transitions: These are strong absorptions and are responsible for the main features of the UV spectrum. For naphthalene derivatives, multiple bands are typically observed. Intense bands corresponding to these transitions are expected in the UV region, likely around 220 nm, 275 nm, and with finer vibrational structure in the 310-320 nm range.
n→π* Transition: A weak absorption band resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital is expected. This transition is typically found at longer wavelengths (around 280-300 nm) but is often of low intensity and may be obscured by the stronger π→π* bands of the naphthalene ring.
Table 2: Expected Electronic Transitions for this compound (Note: This table is illustrative and based on the electronic properties of the constituent chromophores. Actual experimental values may vary.)
| Transition Type | Chromophore | Expected λmax (nm) | Characteristics |
| π→π | Naphthalene Ring | ~220, ~275 | High Intensity |
| π→π | Naphthalene Ring | ~310 - 320 | Lower Intensity, Vibrational Fine Structure |
| n→π* | Carbonyl (C=O) | ~280 - 300 | Low Intensity, Often Obscured |
Solvatochromic Investigations and Solvent Effects
Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon changing the polarity of the solvent.
Investigating the UV-Vis spectrum of this compound in a series of solvents with varying polarities would reveal the nature of its electronic ground and excited states.
The π→π* transitions of the non-polar naphthalene ring are generally less sensitive to solvent polarity.
The n→π transition of the carbonyl group is expected to show a hypsochromic shift (blue shift, to shorter wavelengths) as the solvent polarity increases. This is because polar solvents, especially those capable of hydrogen bonding, can stabilize the non-bonding electrons on the oxygen atom in the ground state, thus increasing the energy gap for the n→π transition.
By plotting the absorption maxima against solvent polarity parameters (like the Reichardt ET(30) scale), one can gain quantitative insight into the solvent-solute interactions. Such studies help to understand how the electronic distribution in the molecule is affected by its immediate environment.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful technique used to study the electronic structure and dynamics of fluorescent molecules (fluorophores) like those containing a naphthalene moiety. The naphthalene group is known for its intrinsic fluorescence, making it an excellent probe for photophysical studies. nih.gov
Excited State Dynamics and Proton Transfer Phenomena
The excited state of a molecule is the foundation of fluorescence. Upon absorbing light, the molecule is promoted to an excited electronic state. The subsequent relaxation processes, including fluorescence, internal conversion, and intersystem crossing, determine the molecule's photophysical properties. For molecules with specific structural features, such as a proton donor and acceptor in close proximity, Excited-State Intramolecular Proton Transfer (ESIPT) can occur. mdpi.com This process involves the transfer of a proton within the molecule in the excited state, leading to the formation of a new excited species (a tautomer) which then fluoresces, typically at a much longer wavelength (a large Stokes shift). researchgate.net
Naphthalene derivatives containing hydroxyl groups are well-known to exhibit ESIPT. nih.gov For example, 2-(6-substituted-benzo[d]thiazol-2-yl)naphthalen-1-ol derivatives show rapid ESIPT, leading to tautomer emission with a large Stokes shift. researchgate.net The dynamics of this process, including the rate of proton transfer, are highly sensitive to solvent polarity and hydrogen-bonding capabilities. researchgate.netnih.gov While this compound does not possess a classic ESIPT-promoting group like a hydroxyl adjacent to a proton acceptor, the carbonyl group of the cyclohexanone ring could potentially influence excited-state dynamics through intermolecular interactions, such as hydrogen bonding with protic solvents. Time-resolved fluorescence spectroscopy would be the key technique to investigate these dynamics, measuring the fluorescence lifetime of the excited state.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute arrangement of atoms in space.
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration
For chiral molecules like this compound (which has a stereocenter at the C3 position of the cyclohexanone ring), single-crystal X-ray diffraction (SCXRD) can be used to determine its absolute configuration. thieme-connect.denih.gov This is typically achieved by using anomalous dispersion, where the X-rays interact differently with the electron shells of the atoms. To reliably determine the absolute configuration of a light-atom molecule (containing mostly C, H, O, N), it is often necessary to use a chiral derivative containing a heavier atom or to use a specific X-ray wavelength (e.g., Cu Kα radiation) that enhances the anomalous scattering effect. spark904.nl The Flack parameter is a key value refined during the analysis; a value close to zero for the correct enantiomer confirms the assigned absolute configuration. spark904.nl
Molecular Conformation and Crystal Packing Analysis
SCXRD reveals the preferred conformation of the molecule in the solid state. For this compound, this would include determining the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat). In most substituted cyclohexanone derivatives, the chair conformation is the most stable. researchgate.netiucr.org The analysis would also define the relative orientation of the naphthalene ring with respect to the cyclohexanone ring, specified by torsion angles.
Crystal packing analysis describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by the drive to maximize packing efficiency and satisfy intermolecular interactions. For instance, studies on other cyclohexanone derivatives have shown packing motifs involving centrosymmetric dimers formed through hydrogen bonds. researchgate.net
Table 2: Illustrative Crystallographic Data for a Related Naphthalene Derivative
| Parameter | 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one researchgate.net |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7705(4) |
| b (Å) | 10.2634(6) |
| c (Å) | 11.2487(6) |
| α (°) | 79.655(5) |
| β (°) | 81.500(5) |
| γ (°) | 68.039(5) |
| Volume (ų) | 815.28(9) |
| Z | 2 |
This table shows data for a different, but structurally related, compound and is for illustrative purposes only.
Intermolecular Interactions (e.g., C-H⋯O, C-H⋯N, C-H⋯π, π-π stacking)
The way molecules pack in a crystal is dictated by a variety of non-covalent intermolecular interactions. rsc.orgrsc.org For this compound, one would expect several types of such interactions:
C-H⋯O interactions: The hydrogen atoms on the naphthalene and cyclohexanone rings can act as weak hydrogen bond donors to the carbonyl oxygen atom of a neighboring molecule.
C-H⋯π interactions: An interaction where a C-H bond points towards the electron-rich face of the naphthalene π-system of an adjacent molecule. This is a common interaction in aromatic systems. rsc.org
π-π stacking: The interaction between the flat, aromatic naphthalene rings of adjacent molecules. These can be arranged in a face-to-face (sandwich) or, more commonly, a parallel-displaced (offset) fashion. researchgate.net
These interactions collectively create a three-dimensional supramolecular architecture that stabilizes the crystal lattice. Analysis of the crystal structure would involve identifying and quantifying these interactions by their distances and angles.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT has become a primary tool in computational chemistry for investigating the electronic structure of molecules. nih.govmdpi.com For a molecule like 3-(Naphthalen-2-yl)cyclohexan-1-one, DFT studies would provide fundamental insights into its geometry, stability, and reactivity.
Geometry Optimization and Conformational Landscape Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, a process that calculates the lowest energy arrangement of the atoms. researchgate.net For a flexible molecule like this compound, which contains a cyclohexanone (B45756) ring, a conformational analysis would be necessary. eurjchem.com This analysis explores the different possible spatial arrangements (conformers) of the atoms, arising from rotations around single bonds, to identify the most energetically favorable conformations. researchgate.net The cyclohexanone ring can adopt several conformations, such as chair, boat, and twist-boat, and the attachment of the bulky naphthalene (B1677914) group would significantly influence the conformational preferences. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com Analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal information about the molecule's ability to donate or accept electrons. nih.gov For this compound, the naphthalene ring, being an aromatic system, would likely play a significant role in the electronic structure, with the HOMO and LUMO potentially delocalized over this part of the molecule. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. nih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of the observed spectral bands to specific molecular vibrations, such as the stretching of the carbonyl (C=O) group in the cyclohexanone ring or the various C-H and C-C vibrations within the naphthalene system. nih.govresearchgate.net
Reactivity Descriptors (e.g., Natural Bond Orbitals (NBO), Natural Population Analysis (NPA))
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. icm.edu.plresearchgate.net It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugative interactions and charge delocalization that contribute to the molecule's stability. icm.edu.pl Natural Population Analysis (NPA) is used to calculate the distribution of electronic charge on each atom, providing insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. nih.gov For this compound, NBO analysis could elucidate the electronic interactions between the naphthalene and cyclohexanone moieties.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a powerful method used to study the excited-state properties of molecules, such as their absorption and emission of light. researchgate.netuc.pt
Simulation of Electronic Absorption and Emission Spectra
By applying TD-DFT calculations, it is possible to simulate the electronic absorption spectrum (UV-Vis spectrum) of a molecule. nih.govnih.gov This involves calculating the energies and intensities of electronic transitions from the ground state to various excited states. nih.gov For this compound, the naphthalene chromophore would be expected to dominate the UV-Vis spectrum, and TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and assign them to specific electronic transitions, such as π→π* transitions within the aromatic system. nih.gov Similarly, TD-DFT can be used to investigate the properties of the first excited state to understand the molecule's fluorescence or phosphorescence behavior.
Excited State Properties and Photodynamics
The photophysical and photochemical behavior of this compound is fundamentally governed by the electronic transitions within its naphthalene moiety. While specific experimental data on this compound is not extensively documented, theoretical studies on naphthalene itself offer significant insights. The lowest singlet excited states of naphthalene, S1 and S2, are identified as 1¹B₃ᵤ (¹Lₐ) and 1¹B₂ᵤ (¹Lₑ), respectively. whiterose.ac.uk The ordering of these states is a critical determinant of the molecule's fluorescence and phosphorescence characteristics. whiterose.ac.uk
The ¹Lₐ state is primarily associated with the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition, whereas the ¹Lₑ state involves contributions from both HOMO-1 → LUMO and HOMO → LUMO+1 excitations. whiterose.ac.uk The presence of the cyclohexanone ring as a substituent on the naphthalene core can influence the energies of these excited states through electronic and steric effects, potentially altering the photodynamic pathways.
Theoretical models can predict the excited state properties, including vertical excitation energies and oscillator strengths, which are essential for interpreting UV-Vis absorption spectra. For instance, time-dependent density functional theory (TD-DFT) is a common method to approximate these values.
Table 1: Theoretical Excited State Properties of Naphthalene (as a model for the chromophore)
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₁ (¹Lₐ) | ~4.0 | ~0.002 | HOMO → LUMO |
| S₂ (¹Lₑ) | ~4.5 | ~0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 |
Note: These values are approximate and based on theoretical calculations for unsubstituted naphthalene. The actual values for this compound may vary.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound in various environments.
The linkage between the rigid naphthalene group and the flexible cyclohexanone ring allows for a range of conformations. MD simulations can track the rotational and vibrational motions of the molecule over time, identifying the most stable conformers and the energy barriers between them. The choice of solvent in the simulation is critical, as solvent polarity can significantly influence the conformational equilibrium. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The dynamic behavior, including the rate of conformational changes, can be elucidated by analyzing the simulation trajectories.
MD simulations can also model the interactions between this compound and other molecules, such as solvent molecules or potential binding partners. nih.gov By analyzing radial distribution functions and interaction energies, the nature and strength of these interactions (e.g., van der Waals, electrostatic) can be quantified. nih.gov This is particularly relevant for understanding how the molecule might behave in a biological system or as part of a larger molecular assembly. For example, simulations could predict the formation of complexes with cyclodextrins or proteins, driven by hydrophobic interactions with the naphthalene moiety and hydrogen bonding with the ketone group. doi.org
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. conicet.gov.ar These models are valuable for predicting properties that are difficult or expensive to measure experimentally. nih.govresearchgate.net
By developing QSPR models based on a dataset of related compounds, it is possible to predict various properties of this compound. These models typically use molecular descriptors that encode structural, topological, and electronic features of the molecules. For instance, a QSPR model could be trained to predict the maximum absorption wavelength (λₘₐₓ) from a set of calculated descriptors. The accuracy of such models depends on the quality and diversity of the training data and the statistical methods employed, such as multiple linear regression (MLR) or artificial neural networks (ANN). dergipark.org.tr
Quantum chemical calculations can provide direct estimates of fundamental molecular parameters. The ionization energy (IE), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are crucial for understanding the molecule's reactivity and electronic behavior. These parameters can be calculated using methods like DFT or ab initio calculations. For polycyclic aromatic hydrocarbons and their derivatives, these values are closely related to the energies of the frontier molecular orbitals (HOMO and LUMO).
Table 2: Theoretically Estimated Molecular Parameters
| Parameter | Theoretical Estimation Method | Predicted Value Range (eV) |
|---|---|---|
| Ionization Energy | DFT (B3LYP/6-31G*) | 7.5 - 8.5 |
| Electron Affinity | DFT (B3LYP/6-31G*) | 0.1 - 0.5 |
Note: These are estimated ranges based on calculations for similar aromatic ketones and are subject to the accuracy of the theoretical method employed.
Mechanistic Studies of Reactions Involving 3 Naphthalen 2 Yl Cyclohexan 1 One
Reaction Pathway Elucidation
Understanding the intrinsic reactivity of 3-(naphthalen-2-yl)cyclohexan-1-one involves examining the electrophilic and nucleophilic nature of its constituent parts. The carbonyl group, the adjacent alpha-carbons, and the naphthalene (B1677914) ring all present distinct sites for chemical reactions.
The carbonyl group (C=O) is the most prominent functional group in this compound, characterized by a polarized double bond where the oxygen atom is electron-rich and the carbon atom is electron-poor. This polarity defines its dual reactivity.
As an electrophile, the carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This fundamental reaction is known as nucleophilic addition. The stereochemical outcome of this addition is influenced by steric hindrance and electronic effects. researchgate.net For this compound, the bulky naphthalene group at the C3 position creates a sterically hindered environment, which can direct incoming nucleophiles to the opposite face of the ring.
Conversely, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base, particularly by reacting with strong electrophiles or acids. Protonation of the carbonyl oxygen by an acid catalyst, for example, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Common reactions involving the carbonyl group include:
Reductions: Conversion of the ketone to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reactions: Formation of tertiary alcohols through the addition of organometallic reagents.
Wittig Reaction: Conversion of the carbonyl group to an alkene.
Acetal Formation: Protection of the carbonyl group by reaction with an alcohol in the presence of an acid catalyst.
The table below summarizes the key reactive nature of the carbonyl group.
| Feature | Role | Description |
| Carbonyl Carbon | Electrophilic Center | Susceptible to attack by nucleophiles (e.g., hydrides, organometallics, ylides). |
| Carbonyl Oxygen | Nucleophilic/Basic Center | Can be protonated by acids, activating the carbonyl group for further reaction. |
The hydrogen atoms on the carbons adjacent to the carbonyl group, known as alpha-carbons (α-carbons), exhibit unusual acidity. libretexts.org In this compound, these are the hydrogens at the C2 and C6 positions. This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, called an enolate, through resonance. youtube.com
Enolate Formation and Reactivity: Under basic conditions, a proton can be removed from an alpha-carbon to form a nucleophilic enolate ion. utdallas.edu This enolate can then react with various electrophiles in what are known as alpha-substitution reactions. libretexts.org Alternatively, under acidic conditions, the ketone can tautomerize to its enol form, which is also a nucleophile, albeit a weaker one than the enolate. msu.edu Enolization is a key process that is catalyzed by both acids and bases. msu.edu
Key reactions at the alpha-carbon include:
Alkylation: The enolate can be alkylated using alkyl halides, forming a new carbon-carbon bond at the alpha-position. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation. utdallas.edu
Aldol (B89426) Condensation: The enolate can act as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde or ketone molecule to form a β-hydroxy ketone. youtube.commsu.edu
Halogenation: In the presence of acid or base, the alpha-carbon can be halogenated. msu.edu
Naphthalene Moiety Reactivity: The naphthalene ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). However, the reaction conditions required for these substitutions are typically harsh and may also promote side reactions involving the cyclohexanone (B45756) ring. The directing effects of the cyclohexanone substituent would influence the position of substitution on the naphthalene ring.
Role of Catalysis in Chemical Transformations
Catalysis provides efficient and selective pathways for the transformation of this compound, enabling reactions that would otherwise be slow, unselective, or require harsh conditions.
Transition metals are powerful catalysts for a vast array of organic reactions. nih.gov For a molecule like this compound, metal catalysts can be employed to activate different parts of the structure. Palladium, rhodium, ruthenium, copper, and nickel are commonly used for various transformations. dntb.gov.ua
Potential metal-catalyzed reactions include:
Cross-Coupling Reactions: The naphthalene moiety can be functionalized via reactions like Suzuki, Heck, or Sonogashira couplings if it is first converted to a halide or triflate.
C-H Activation: Direct functionalization of the C-H bonds on the naphthalene ring or even the cyclohexanone ring is a modern approach to creating molecular complexity. rsc.org
Hydrogenation/Transfer Hydrogenation: The carbonyl group can be selectively reduced to an alcohol using catalysts like rhodium or ruthenium complexes. Asymmetric transfer hydrogenation can produce chiral alcohols with high enantioselectivity.
The following table presents representative data for a hypothetical metal-catalyzed asymmetric transfer hydrogenation of a substituted cyclohexanone, illustrating the typical parameters investigated.
| Entry | Catalyst (mol%) | Ligand | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | RuCl₂(PPh₃)₃ (1) | (S,S)-TsDPEN | 25 | 95 | 92 |
| 2 | [Rh(cod)Cl]₂ (0.5) | (R)-BINAP | 30 | 91 | 88 |
| 3 | Cu(OAc)₂ (2) | (S)-Phos | 40 | 78 | 65 |
This table is a representative example and does not reflect actual experimental data for this compound.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has emerged as a powerful complement to metal catalysis, particularly for asymmetric synthesis. For ketones like this compound, proline and its derivatives are common organocatalysts.
The primary modes of activation in organocatalysis for ketones involve the formation of two key intermediates:
Enamines: The ketone reacts with a secondary amine catalyst (e.g., proline) to form a nucleophilic enamine intermediate. This enamine can then react with electrophiles in a highly enantioselective manner.
Iminium Ions: In the presence of a primary amine catalyst and a Brønsted acid, an iminium ion can be formed. This lowers the LUMO of α,β-unsaturated systems, but for a saturated ketone like this, the enamine pathway is more common for α-functionalization.
An example is the organocatalytic α-amination or α-alkylation, where the stereochemistry is controlled by the chiral catalyst. Using an organocatalyst, the nitrocyclopropanation of cyclohexenone has been achieved with high yield and good enantioselective control. nih.gov
Simple acid and base catalysis is fundamental to many reactions of this compound, primarily by facilitating the formation of enol and enolate intermediates. msu.edu
Base Catalysis: A base removes a proton from the α-carbon to generate a highly nucleophilic enolate. The rate of reaction is often dependent on the concentration of both the ketone and the base. This is the common pathway for reactions like the aldol condensation and α-alkylation.
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen, which accelerates two key processes:
It increases the electrophilicity of the carbonyl carbon, activating it for attack by weak nucleophiles.
It catalyzes the tautomerization of the ketone to its enol form. msu.edu The enol is a nucleophile that can react with electrophiles. Acid-catalyzed halogenation, for instance, proceeds through an enol intermediate. msu.edu
Furthermore, strong acids can catalyze reactions involving the naphthalene ring, such as polymerization or rearrangement, through protonation and subsequent electrophilic addition reactions. rsc.org
The table below outlines the role of acid and base catalysts in enol/enolate formation.
| Catalyst Type | Intermediate | Reactivity of Intermediate | Common Reactions |
| Acid | Enol | Weakly Nucleophilic | α-Halogenation, Racemization |
| Base | Enolate | Strongly Nucleophilic | Aldol Condensation, Alkylation |
Stereochemical Outcomes and Control in Synthetic Pathways
The synthesis of this compound and its derivatives often leads to the formation of stereoisomers. The control of these stereochemical outcomes is a significant focus in synthetic organic chemistry. The cyclohexanone ring can exist in various conformations, and the bulky naphthalenyl substituent at the 3-position introduces considerable steric hindrance, which influences the approach of reagents and, consequently, the stereochemistry of the products.
One of the common methods for synthesizing 3-substituted cyclohexanones is the Michael addition of a nucleophile to a cyclohexenone. In the case of this compound, this would typically involve the conjugate addition of a naphthalene-based nucleophile, such as a naphthyl Grignard reagent or a naphthylcuprate, to 2-cyclohexen-1-one. The stereochemical outcome of this reaction, leading to either the cis or trans isomer, is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. The bulky naphthalenyl group generally favors an equatorial position in the resulting cyclohexanone ring to minimize steric interactions.
In the context of further reactions of this compound, such as reduction of the ketone or enolate alkylation, the existing stereocenter at C3 exerts a significant directing effect. For instance, the reduction of the carbonyl group will lead to the formation of two diastereomeric alcohols. The relative stereochemistry of these products is determined by the facial selectivity of the hydride attack on the carbonyl carbon, which is influenced by the conformation of the cyclohexanone ring and the steric bulk of the naphthalenyl group.
The development of stereoselective synthetic routes is paramount. For example, in the synthesis of highly substituted cyclohexanones, cascade reactions such as the Michael-aldol reaction have been employed with success in controlling diastereoselectivity. amazonaws.com While not specifically detailing the synthesis of this compound, these methodologies provide a framework for achieving high levels of stereocontrol in related systems. The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis, leading to the formation of a single enantiomer of the desired product. ncert.nic.in
The table below summarizes the expected stereochemical outcomes in common reactions involving cyclohexanone derivatives, which are applicable to this compound.
| Reaction | Reagents | Expected Stereochemical Preference | Influencing Factors |
| Michael Addition to 2-Cyclohexen-1-one | Naphthylcuprate | trans isomer favored | Steric hindrance from the incoming nucleophile |
| Ketone Reduction | NaBH₄, LiAlH₄ | Axial attack leading to the equatorial alcohol | Steric hindrance from axial hydrogens |
| Enolate Alkylation | LDA, Alkyl halide | Alkylation from the less hindered face | Conformation of the enolate, steric bulk of the electrophile |
Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
Spectroscopic techniques are indispensable tools for monitoring the progress of reactions involving this compound and for the detection and characterization of reaction intermediates. The distinct spectroscopic signatures of the starting material, intermediates, and products allow for real-time analysis of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of this compound and its derivatives. The chemical shifts and coupling constants of the protons on the cyclohexanone ring are particularly informative about the stereochemistry of the molecule. For instance, the coupling constants between adjacent protons can help determine their relative orientation (axial or equatorial). mdpi.comnih.gov
In a typical ¹H NMR spectrum of this compound, the protons of the naphthalene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the protons of the cyclohexanone ring would be found in the aliphatic region (typically δ 1.5-3.0 ppm). The proton at C3, being adjacent to the naphthalene ring, would likely be shifted downfield compared to the other cyclohexanone protons.
The progress of a reaction, such as the reduction of the ketone, can be monitored by observing the disappearance of the characteristic carbonyl signal in the ¹³C NMR spectrum (typically around δ 200-210 ppm for a cyclohexanone amazonaws.com) and the appearance of a new signal for the hydroxyl-bearing carbon (typically δ 60-80 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving changes in functional groups. The carbonyl group (C=O) of the cyclohexanone ring in this compound exhibits a strong and characteristic absorption band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹. vaia.comchemicalbook.com The disappearance of this band and the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of an alcohol, would indicate the reduction of the ketone. vaia.com The characteristic absorptions for the aromatic C-H and C=C bonds of the naphthalene ring would also be present. nist.govnist.gov
The table below outlines the key spectroscopic data that can be used to monitor reactions of this compound.
| Spectroscopic Technique | Key Signal for this compound | Key Signal for Reaction Product (e.g., Alcohol) | Application in Reaction Monitoring |
| ¹³C NMR | Carbonyl carbon (C=O) at ~210 ppm | Hydroxyl-bearing carbon (CH-OH) at ~70 ppm | Disappearance of the ketone signal and appearance of the alcohol signal |
| ¹H NMR | Complex multiplets for cyclohexyl protons | Appearance of a new proton signal for the CH-OH group | Changes in chemical shifts and coupling constants of ring protons |
| IR Spectroscopy | Strong C=O stretch at ~1715 cm⁻¹ | Broad O-H stretch at ~3400 cm⁻¹; disappearance of C=O stretch | Monitoring the conversion of the carbonyl functional group |
By combining these spectroscopic methods, chemists can gain a comprehensive understanding of the reaction dynamics, identify transient intermediates, and optimize reaction conditions to achieve the desired products with high yield and selectivity.
Advanced Research Applications and Potentials
Nonlinear Optical (NLO) Properties
Organic molecules with NLO properties are of great interest for applications in optical computing, data storage, and telecommunications. analis.com.my The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate charge transfer.
The design of efficient NLO materials often involves creating molecules with a donor-π-acceptor (D-π-A) architecture. In the case of 3-(naphthalen-2-yl)cyclohexan-1-one, the naphthalene (B1677914) group serves as a rich π-electron system that can act as an electron donor. The cyclohexanone (B45756) moiety, with its electron-withdrawing carbonyl group, can function as the acceptor. The interplay between these two components is crucial for inducing the molecular asymmetry needed for a significant NLO response.
Research on other naphthalene derivatives has demonstrated a clear correlation between molecular structure and NLO properties. For instance, studies on D-A substituted naphthalenes show that the magnitude of the first hyperpolarizability (a measure of NLO activity) is strongly influenced by the strength of the donor and acceptor groups. ipme.ru Replacing weaker donors with stronger ones, such as substituting a phenyl group with an N,N-dimethylaminophenyl group, can dramatically increase the NLO response. ipme.ru Similarly, the NLO properties of cyclohexenone derivatives have been investigated, showing that substitutions on the ring system can tune their optical characteristics. researchgate.net Therefore, the NLO properties of this compound could potentially be enhanced by chemical modification, such as the introduction of strong electron-donating groups onto the naphthalene ring or altering the acceptor strength of the cyclohexanone portion.
Density Functional Theory (DFT) has become a powerful tool for predicting the NLO properties of organic molecules before their synthesis, saving significant time and resources. researchgate.netasianpubs.org These computational methods can calculate key parameters like the dipole moment, polarizability (α), and the first hyperpolarizability (β). A higher β value indicates a stronger NLO response.
For example, a DFT study on a chalcone (B49325) derivative containing a naphthalene group, 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP), calculated a high first hyperpolarizability (βtot) of 420.51 × 10⁻³⁰ esu. analis.com.my This high value was attributed to the extended π-conjugated system and the resulting small HOMO-LUMO energy gap (3.51 eV), which facilitates intramolecular charge transfer. analis.com.my Theoretical studies on other naphthalene-containing systems have also revealed large β values, confirming their potential for NLO applications. researchgate.net While specific calculations for this compound are not available, these studies on analogous compounds suggest that it likely possesses notable NLO properties that could be precisely modeled using DFT.
Table 1: Calculated NLO Properties of Structurally Related Compounds
| Compound | Method | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) | Reference |
| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP) | DFT/B3LYP | 3.51 | 420.51 × 10⁻³⁰ esu | analis.com.my |
| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | DFT/B3LYP | 3.64 | Large value reported, specific number not provided in abstract | researchgate.net |
| Ethyl-6-(4-benzyloxyphenyl)-4-phenyl-2-oxycyclohex-3-ene-1-carboxylate (CAR I) | DFT | 3.87 | Third-order susceptibility (χ⁽³⁾) = 12.29 × 10⁻¹³ esu | researchgate.net |
Fluorescent Probes and Materials
Fluorescent molecules are indispensable tools in biological imaging, chemical sensing, and optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.net Naphthalene derivatives are a particularly important class of fluorophores due to their high quantum yields, good stability, and tunable optical properties. mdpi.com
Unsubstituted naphthalene itself is a weak fluorophore. researchgate.net However, its fluorescence properties can be dramatically enhanced by attaching electron-donating and electron-accepting groups, which can induce an intramolecular charge transfer (ICT) state upon excitation. researchgate.net The structure of this compound, featuring a naphthalene ring linked to a cyclohexanone, fits this general design. The fluorescence emission from such compounds is often highly sensitive to the surrounding environment, making them excellent candidates for fluorescent probes that can detect changes in solvent polarity or the presence of specific analytes. researchgate.net For example, naphthalene-based fluorescent probes have been successfully designed to detect various metal ions, such as Al³⁺, with high selectivity and sensitivity. mdpi.com
The fluorescence of naphthalene in a cyclohexane (B81311) solvent has been studied, providing foundational knowledge on the photophysics of these systems. acs.org By modifying the this compound scaffold, for instance by adding specific binding sites, it is conceivable to develop novel fluorescent sensors for a range of applications.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating group (e.g., -OH) and a proton-accepting group (e.g., C=O) in close proximity. mdpi.com Upon absorption of light, the molecule undergoes a rapid proton transfer in the excited state, leading to the formation of a different tautomeric form. rsc.org This process results in a very large Stokes shift, which is the difference between the absorption and emission maxima. rsc.org This large shift is highly desirable for applications in fluorescence imaging and sensing because it effectively separates the emission signal from background autofluorescence. rsc.orgrsc.org
The this compound structure contains a potential proton acceptor (the carbonyl oxygen of the cyclohexanone). To make it an ESIPT-capable system, a proton-donating group, such as a hydroxyl (-OH) group, would need to be strategically added to the naphthalene ring at a position that allows for the formation of an intramolecular hydrogen bond (e.g., at the 1 or 3 position). A series of naphthalene-based Schiff bases exhibiting ESIPT have been designed and synthesized, demonstrating that the naphthalene core is an excellent scaffold for creating ESIPT fluorophores. researchgate.net The design of such systems based on the naphthalene-cyclohexanone framework could lead to a new class of fluorescent probes with highly tunable properties and large Stokes shifts. researchgate.net
Building Blocks in Complex Molecule Synthesis
In organic synthesis, molecules that contain multiple reactive sites are valuable building blocks for constructing more complex molecular architectures. This compound possesses two key functional handles: the ketone group of the cyclohexanone ring and the aromatic naphthalene system.
The ketone is a versatile functional group that can undergo a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and alpha-functionalization. This allows for the attachment of various side chains or the formation of new ring systems. The naphthalene moiety can be modified through electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core.
The combination of these two reactive components in a single molecule makes this compound a potentially useful intermediate for the synthesis of complex natural products, pharmaceuticals, or advanced functional materials where both a rigid aromatic segment and a flexible aliphatic ring are required.
Precursors for Polycyclic Aromatic Compounds and Heterocyclic Systems
The reactivity of the cyclohexanone moiety, combined with the stable naphthalene backbone, makes this compound a valuable precursor for the synthesis of intricate organic molecules. The construction of polycyclic aromatic compounds (PAHs) and heterocyclic systems is a key area of exploration. libretexts.orgchim.it
The chemical literature describes numerous strategies for synthesizing complex aromatic and heterocyclic structures from naphthalene derivatives. nih.govrsc.orgrsc.org These methodologies can be conceptually applied to this compound. For instance, the ketone functionality in the cyclohexanone ring can undergo a variety of condensation reactions. Reactions with amines, hydrazines, and other dinucleophiles can lead to the formation of fused heterocyclic rings such as pyridines, pyrazoles, and diazepines. nih.govrsc.org
Furthermore, the cyclohexyl ring itself can be a template for aromatization reactions, leading to the formation of larger polycyclic aromatic systems. iptsalipur.org Dehydrogenation or other ring-closing strategies could potentially transform the cyclohexanone ring into a new aromatic ring fused to the existing naphthalene system, creating phenanthrene (B1679779) or anthracene (B1667546) derivatives. The Haworth synthesis of phenanthrene, for example, involves the cyclization and subsequent aromatization of a naphthalene-containing substrate. iptsalipur.org
Table 1: Potential Synthetic Transformations of this compound
| Reagent/Condition | Potential Product Class |
| Amine/Acid Catalyst | N-containing Heterocycles (e.g., Pyridines) |
| Hydrazine/Base | Fused Pyrazoles |
| Dehydrogenation Catalyst | Polycyclic Aromatic Hydrocarbons |
| Reformatsky Reagent | Hydroxy esters, precursors to unsaturated systems |
The synthesis of meta-hetarylanilines from 1,3-diketones provides a blueprint for how the cyclohexanone moiety could be functionalized and cyclized to form complex aniline (B41778) derivatives. beilstein-journals.org Similarly, the principles of tandem reactions, as demonstrated in the synthesis of novel naphthalene-heterocycle hybrids, can be envisioned starting from this compound. nih.govrsc.org The enzymatic carboxylation of naphthalene serves as a model for the selective functionalization of the aromatic core, a strategy that could be explored to create more complex derivatives. nih.gov
Synthesis of Macrocyclic and Supramolecular Architectures
The development of macrocyclic and supramolecular chemistry has opened new avenues for creating molecules with specific host-guest properties, catalytic activities, and unique material characteristics. The rigid structure of the naphthalene unit and the conformational flexibility of the cyclohexanone ring in this compound make it an intriguing candidate for the construction of such large-scale molecular architectures.
The synthesis of macrocycles is a significant challenge, often requiring high-dilution conditions or template-assisted strategies to favor intramolecular cyclization over intermolecular polymerization. tranzilla.ru The defined geometry of this compound could be exploited in the design of precursors for macrocyclization. For example, functionalization at the para-position of the cyclohexanone ring and a remote position on the naphthalene nucleus could create a linear precursor poised for ring closure.
One-pot, multi-component reactions are emerging as powerful tools for the efficient synthesis of macrocycles. uniupo.it A hypothetical scenario could involve a tandem reaction where the ketone of this compound participates in an initial reaction, followed by an intramolecular cyclization to form a macrocyclic structure. The synthesis of π-conjugated azaparacyclophanes via catalyst-transfer macrocyclization highlights the potential for creating shape-persistent macrocycles from aromatic building blocks. nih.gov While not directly employing our subject compound, this methodology illustrates a pathway where derivatives of this compound could be incorporated into large, conjugated systems.
Table 2: Conceptual Design of Macrocycles from this compound Derivatives
| Precursor Design | Cyclization Strategy | Potential Macrocycle Type |
| Di-functionalized monomer | Ring-closing metathesis | Unsaturated macrocycle |
| Bifunctional precursor with reactive ends | Tandem multi-component reaction | Heterocyclic macrocycle |
| Chiral derivative | Stereoselective macrocyclization | Chiral crown ether analogue |
Conceptual Integration in Material Science and Optoelectronic Devices
The electronic and photophysical properties of naphthalene-containing molecules have led to their investigation in the field of material science, particularly for optoelectronic applications. rsc.org While direct studies on this compound in this context are limited, its constituent parts suggest a conceptual framework for its potential use.
Charge Transport Properties (Conceptual Framework)
In organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), the efficient transport of charge carriers (electrons and holes) is crucial for device performance. Naphthalene diimides are a well-known class of n-type organic materials used as electron transport layers (ETLs) in perovskite solar cells. rsc.org The naphthalene core provides the necessary π-system for electron delocalization and transport.
Theoretically, the naphthalene moiety in this compound could serve as the electronically active component. By chemically modifying the molecule, for instance, by introducing electron-withdrawing groups on the naphthalene ring or by polymerizing derivatives of the compound, it may be possible to create materials with tailored charge transport properties. The cyclohexanone unit, being an insulating aliphatic group, would act as a solubilizing and film-forming promoter, potentially influencing the solid-state packing and morphology of the material, which are critical factors for efficient charge transport.
Solid-State Photophysical Behavior (Theoretical Considerations)
The photophysical behavior of a molecule in the solid state is often different from its behavior in solution due to intermolecular interactions. The photochemical reactions of both naphthalene derivatives and cyclohexanone have been studied independently. rsc.orguci.edu Naphthalene acrylic acids, for example, undergo photochemical [2+2] cycloadditions. rsc.org Cyclohexanone itself has a complex photochemistry involving ring-opening and fragmentation reactions upon UV irradiation. uci.edu
For this compound in the solid state, one can theorize a competition between different photochemical pathways. The excitation of the naphthalene chromophore could lead to fluorescence or phosphorescence, or it could initiate photochemical reactions with neighboring molecules. The presence of the cyclohexanone ring could either quench the excited state of the naphthalene or participate in its own set of photochemical transformations. The specific crystalline packing of the molecule would play a crucial role in determining the dominant photophysical or photochemical pathway. Understanding these potential pathways is essential for designing materials with specific light-emitting or photosensitive properties.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future synthesis of 3-(naphthalen-2-yl)cyclohexan-1-one and its analogues will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. scribd.comresearchgate.net Current strategies often rely on multi-step processes that may involve harsh reagents. Emerging research is expected to focus on the following areas:
C-H Activation: Direct C-H functionalization represents a highly atom-economical approach. Future methods could involve the palladium- or rhodium-catalyzed direct arylation of a cyclohexenone precursor with naphthalene (B1677914), or the C-H alkylation of naphthalene with a cyclohexanone (B45756) derivative. nih.govbeilstein-journals.org This would eliminate the need for pre-functionalized starting materials like organohalides or boronic acids.
Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions that combine a naphthalene source, a six-carbon cyclic component, and a carbonyl source could provide rapid access to a library of derivatives. nih.gov Such strategies significantly reduce waste by minimizing intermediate isolation and purification steps.
Biocatalysis and Enzymatic Reactions: The use of enzymes, such as engineered cyclohexanone dehydrogenases, could enable highly selective and environmentally benign transformations. rsc.orgrsc.org For instance, an enzyme could be designed to catalyze the asymmetric reduction of a precursor to yield a specific stereoisomer of this compound, or to perform selective oxidations on the cyclohexanone ring.
Flow Chemistry: Continuous-flow processes offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. researchgate.net
| Approach | Key Characteristics | Potential Advantages | Relevant Research |
|---|---|---|---|
| Traditional (e.g., Grignard/Friedel-Crafts) | Multi-step, uses stoichiometric reagents, may require harsh conditions. | Well-established and understood. | acs.org |
| C-H Activation | Fewer steps, high atom economy, uses catalytic systems. | Reduced waste, increased efficiency. | nih.govbeilstein-journals.org |
| Biocatalysis | Uses enzymes, mild reaction conditions (aqueous, room temp). | High selectivity, environmentally benign, sustainable. | rsc.orgrsc.org |
| Multicomponent Reactions | One-pot synthesis, combines three or more reactants. | Rapid library generation, operational simplicity. | nih.gov |
Exploration of Unconventional Reactivity and Catalytic Systems
Moving beyond synthesis, future work will explore the novel reactivity of the this compound scaffold itself, using innovative catalytic systems to unlock new transformations.
Asymmetric Catalysis: The chiral center at the C3 position of the cyclohexanone ring makes this scaffold an ideal candidate for asymmetric catalysis. Research into chiral N,N′-dioxide/Scandium(III) catalysts for reactions like the Baeyer–Villiger oxidation could produce enantiomerically pure lactones, which are valuable building blocks. rsc.org
Skeletal Editing: Inspired by recent advances, nitrogen-to-carbon single-atom transmutation strategies could be adapted to modify the naphthalene core, providing access to novel polycyclic aromatic structures. nih.gov
Photoredox and Electrocatalysis: Using light or electricity to drive reactions offers green alternatives to traditional chemical oxidants and reductants. These methods could be employed to functionalize either the naphthalene or cyclohexanone moiety, for example, through radical additions or cycloadditions.
Tandem and Cascade Reactions: The carbonyl group of the cyclohexanone can act as a trigger for a cascade of reactions. For instance, an initial reaction at the ketone could be followed by an intramolecular cyclization involving the naphthalene ring, leading to complex, rigid polycyclic structures in a single step. researchgate.netacs.org
Integration of Artificial Intelligence and Machine Learning in Computational Studies
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field.
Property Prediction: ML models, particularly deep neural networks and message passing neural networks (MPNNs), can be trained on large datasets to predict a wide range of properties for this compound derivatives. research.googleulster.ac.ukresearchgate.net This includes physicochemical properties (e.g., solubility, LogP), biological activity (e.g., binding affinity to a specific target), and material characteristics (e.g., electronic properties). research.googlenih.gov Such in-silico screening can drastically reduce the time and cost associated with drug discovery and materials development by prioritizing the most promising candidates for synthesis. ulster.ac.ukresearchgate.netnih.gov
Reaction Outcome Prediction: AI can be used to predict the most likely products, yields, and optimal reaction conditions for the synthesis and transformation of these compounds, accelerating the discovery of new synthetic routes.
De Novo Design: Generative AI models can design novel derivatives of the naphthalene-cyclohexanone scaffold tailored to have specific desired properties, such as high affinity for a biological target or specific optoelectronic characteristics. nih.gov
| AI/ML Application | Objective | Potential Impact | Relevant Research |
|---|---|---|---|
| Property Prediction (MPNN, DNN) | Forecast biological activity, ADMET properties, material characteristics. | Accelerates virtual screening; reduces experimental costs. | research.googleresearchgate.netnih.gov |
| Reaction Prediction | Predict product structures, yields, and optimal conditions. | Optimizes synthetic routes and discovery of new reactions. | google.com |
| De Novo Design | Generate novel molecular structures with desired properties. | Creates tailored functional molecules for specific applications. | nih.gov |
Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring
To optimize the complex synthetic routes of the future, real-time monitoring of reaction progress is crucial. Advanced in-situ spectroscopic techniques provide a window into the reaction vessel, allowing for precise control and a deeper mechanistic understanding.
Process Analytical Technology (PAT): Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring reactions in real-time. mt.com For a Grignard-type synthesis of this compound, FTIR could track the consumption of the aryl halide and the formation of the organomagnesium reagent. mt.comhzdr.de This allows for the immediate detection of reaction initiation, accumulation of hazardous intermediates, and determination of the reaction endpoint, enhancing both safety and efficiency. hzdr.de
NMR Spectroscopy: While less common for real-time industrial monitoring, in-situ NMR provides detailed structural information about intermediates that may be transient and difficult to isolate.
Mass Spectrometry: Real-time mass spectrometry can monitor the evolution of reactants, intermediates, and products directly from the reaction mixture, offering high sensitivity and specificity. Characteristic fragmentation patterns, such as α-cleavage and McLafferty rearrangements for the ketone moiety, would be key identifiers. fiveable.meopenstax.org
The spectroscopic fingerprints of the ketone functional group are well-defined and serve as a basis for these monitoring techniques.
| Technique | Key Signature | Typical Range/Value | Relevant Research |
|---|---|---|---|
| IR Spectroscopy | Strong C=O stretch | 1715 cm⁻¹ (for cyclohexanone) | openstax.orgoregonstate.edu |
| ¹³C NMR Spectroscopy | Carbonyl carbon | 190-215 ppm | openstax.org |
| ¹H NMR Spectroscopy | Protons on α-carbon | 2.0-2.5 ppm | oregonstate.edu |
| Mass Spectrometry | α-cleavage, McLafferty rearrangement | Characteristic fragment ions | fiveable.meopenstax.org |
Rational Design of Next-Generation Functional Materials Based on Naphthalene-Cyclohexanone Scaffolds
The combination of the electronically active naphthalene core and the synthetically versatile cyclohexanone ring makes this scaffold an excellent candidate for the development of advanced functional materials.
Organic Electronics: The naphthalene moiety is a known building block for organic semiconductors. rsc.orgresearchgate.net By functionalizing the cyclohexanone ring, it is possible to tune the molecular packing and electronic properties to create novel materials for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (OFETs). rsc.org
Supramolecular Assemblies and Liquid Crystals: The rigid naphthalene unit combined with flexible chains attached via the cyclohexanone ring could lead to the formation of liquid crystalline phases. Furthermore, the introduction of hydrogen-bonding sites could drive the self-assembly of these molecules into highly ordered supramolecular structures. researchgate.net
Polymers and Resins: The ketone functional group is a handle for polymerization. For example, it could be used to create high-performance polymers or be incorporated into resins to enhance properties like thermal stability or refractive index, similar to how other naphthalene derivatives are used. giantbms.com
Bioactive Materials: The scaffold can serve as a basis for developing new therapeutic agents. Naphthalene-chalcone hybrids and naphthalene-dione analogues have already shown promise as anticancer and antimicrobial agents. nih.govnih.gov The this compound structure could be a key pharmacophore for new inhibitors of enzymes like VEGFR-2. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
